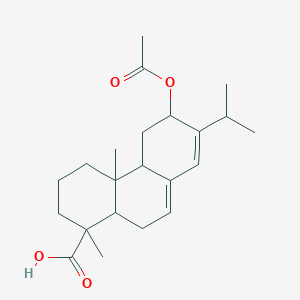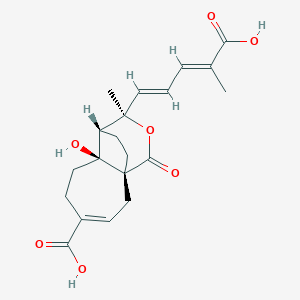
6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including stereocontrolled synthetic routes and cyclization reactions. For instance, a method for the stereocontrolled synthesis of a potential intermediate for diterpenoid synthesis showcases complex synthetic strategies that may be relevant (Banerjee et al., 1979). Another example involves the cyclization of certain precursors to yield octahydrophenanthrene derivatives (Wilamowski et al., 1995).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a high degree of complexity, with several stereocenters and functional groups. Crystal structure analysis provides insight into intra- and intermolecular interactions, confirming the flat boat conformation in some cases (Mahendra et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving similar molecules include lactonization, allylstannation, and rearrangements leading to various functionalized products. These reactions demonstrate the reactivity and potential for functional group transformations in such complex structures (Strah et al., 1996; Boaretto et al., 1985).
Physical Properties Analysis
The physical properties of compounds with similar structural frameworks, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and intermolecular forces. Studies on the crystal and molecular structure of related compounds provide valuable information on these aspects (Byriel et al., 1991).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and potential for forming cocrystals, are critical for understanding the behavior and applications of such molecules. Interactions with organic heterocyclic bases and the formation of molecular cocrystals highlight the versatility and range of reactivity (Byriel et al., 1992).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis and Crystal Structure : Research on dehydroabietic acid, a compound with a similar complex structure, demonstrates the interest in isolating and characterizing natural compounds from sources like rosin. These compounds are analyzed for their crystal structures to understand their molecular conformations and potential for further chemical modifications (Xiaoping Rao, Zhan‐qian Song, Shibin Shang, 2009).
Derivative Synthesis for Material Enhancement : Another study focused on synthesizing rosin derivatives to improve the properties of soybean-oil-based thermosets, indicating the role of structurally complex compounds in developing bio-based materials with enhanced performance (Yuan Liu, C. Li, J. Dai, Yanhua Jiang, Xiaoqing Liu, Jin Zhu, 2017).
Chemical Derivatives and Their Applications
Novel Compound Synthesis : Efforts in synthesizing novel compounds from acyclic precursors, demonstrating the chemical versatility and potential pharmaceutical or material science applications of complex organic molecules. The synthesis processes often aim at creating new molecules with specific functional groups that could lead to applications in various domains, including medicinal chemistry (Tsuneo Suzuki, K. Tanemura, Chizuko Okada, Akira Awaji, T. Shimizu, T. Horaguchi, 2001).
Molecular Modification for Property Improvement : The modification of molecules derived from natural sources, like rosin, to produce derivatives with improved thermal and mechanical properties for use in sustainable materials demonstrates the intersection of organic chemistry and materials science (Yuan Liu et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCSAJMAPLBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124222257 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


